Bienvenue dans la boutique en ligne BenchChem!

3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione

OXE receptor calcium flux inhibition neutrophil inflammation

3‑[Amino(methyl)amino]‑4‑ethoxycyclobut‑3‑ene‑1,2‑dione (CAS 175204‑27‑0; molecular formula C₇H₁₀N₂O₃; molecular weight 170.17 g mol⁻¹) is a 1,2‑dioxocyclobutene derivative that bears an ethoxy group at the 4‑position and a 1‑methylhydrazinyl (amino(methyl)amino) substituent at the 3‑position. The compound is classified within the squaramide/squaramate chemical space—a scaffold widely exploited in medicinal chemistry for bioisosteric replacement of ureas, guanidines, and carboxylic acids—and is commercially available as a research‑grade chemical (typical purity ≥ 98 %).

Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
CAS No. 175204-27-0
Cat. No. B065186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione
CAS175204-27-0
Molecular FormulaC7H10N2O3
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESCCOC1=C(C(=O)C1=O)N(C)N
InChIInChI=1S/C7H10N2O3/c1-3-12-7-4(9(2)8)5(10)6(7)11/h3,8H2,1-2H3
InChIKeyWIDAVRPWQRQITQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione (CAS 175204‑27‑0): Squaramide‑Class Scaffold and Key Physicochemical Identity for Procurement Evaluation


3‑[Amino(methyl)amino]‑4‑ethoxycyclobut‑3‑ene‑1,2‑dione (CAS 175204‑27‑0; molecular formula C₇H₁₀N₂O₃; molecular weight 170.17 g mol⁻¹) is a 1,2‑dioxocyclobutene derivative that bears an ethoxy group at the 4‑position and a 1‑methylhydrazinyl (amino(methyl)amino) substituent at the 3‑position . The compound is classified within the squaramide/squaramate chemical space—a scaffold widely exploited in medicinal chemistry for bioisosteric replacement of ureas, guanidines, and carboxylic acids—and is commercially available as a research‑grade chemical (typical purity ≥ 98 %) . Its mixed hydrazine/ethoxy substitution pattern distinguishes it from other cyclobutenedione intermediates and makes it relevant for the construction of CXCR2 antagonists, anticancer agents, and functional materials that require a pre‑installed N–N bond for downstream elaboration.

Why Generic Substitution of 3‑[Amino(methyl)amino]‑4‑ethoxycyclobut‑3‑ene‑1,2‑dione (175204‑27‑0) Fails in CXCR2 and Anticancer Lead Optimisation


Cyclobut‑3‑ene‑1,2‑diones bearing simple amino, methylamino, or symmetric di‑hydrazino substituents are not functionally interchangeable with the unsymmetrical mono‑ethoxy‑mono‑methylhydrazinyl architecture of 175204‑27‑0. SAR studies on the 3‑amino‑4‑hydrazine‑cyclobut‑3‑ene‑1,2‑dione series have demonstrated that both the nature of the hydrazine substituent and the presence of the ethoxy leaving group are critical for CXCR2 inhibitory potency and metabolic stability [1]. Symmetric 3,4‑bis(methylhydrazino) derivatives show a different biological profile (e.g., antioxidant/antitumor activity linked to Mitomycin‑C‑like mechanisms) , whereas the 3‑ethoxy‑4‑(methylamino) analogue lacks the N–N hydrazine bond required for certain downstream transformations . The differential reactivity and biological anchoring provided by the methylhydrazinyl moiety therefore make generic substitution risky for programmes targeting CXCR2‑mediated inflammation or differentiation‑based anticancer strategies.

3‑[Amino(methyl)amino]‑4‑ethoxycyclobut‑3‑ene‑1,2‑dione (175204‑27‑0): Quantitative Differentiation Evidence Against Closest Analogs


OXE Receptor Antagonism: Micromolar IC₅₀ for the Target Compound vs. Inactive Methylamino Analog

The target compound (175204‑27‑0) displays measurable antagonist activity at the OXE receptor, inhibiting 5‑oxo‑ETE‑induced calcium flux with an IC₅₀ of 13 700 nM in indo‑1‑loaded neutrophils [1]. By contrast, the 3‑ethoxy‑4‑(methylamino) analogue (CAS 29950‑13‑8) shows no significant OXE receptor engagement in the same assay panel, indicating that the methylhydrazinyl group is a critical pharmacophoric element for this target [2].

OXE receptor calcium flux inhibition neutrophil inflammation

Differentiation‑Inducing Anticancer Activity: Qualitative Evidence Unique to the Methylhydrazinyl Architecture

Patent‑sourced qualitative data indicate that 175204‑27‑0 exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its potential as an anticancer and anti‑psoriasis agent [1]. While quantitative EC₅₀/IC₅₀ values are not publicly disclosed for this endpoint, no comparable differentiation‑inducing activity is reported for the corresponding 3‑ethoxy‑4‑(methylamino) or 3,4‑diamino‑cyclobutenedione analogues, suggesting that the methylhydrazinyl group confers a unique biological signature [2].

anticancer differentiation therapy monocyte differentiation

CXCR2 Antagonist Class‑Level Potency: Structural Requirement for the N–N Hydrazine Motif

The 3‑amino‑4‑hydrazine‑cyclobut‑3‑ene‑1,2‑dione class of CXCR2 antagonists, to which 175204‑27‑0 belongs, has produced compounds with IC₅₀ values as low as 2.6 nM (e.g., SCH 527123) [1]. Within this class, the hydrazine (N–N) motif is essential for CXCR2 binding; the structurally simpler 3‑ethoxy‑4‑(methylamino) analogue (CAS 29950‑13‑8, lacking the N–N bond) shows a substantially weaker CXCR2 IC₅₀ of 30 000 nM [2]. While the exact CXCR2 potency of 175204‑27‑0 itself is not publicly reported, its methylhydrazinyl substitution positions it as a direct synthetic precursor or structural probe within the high‑potency hydrazine series, unlike the methylamino comparator.

CXCR2 antagonist chemokine receptor GPCR

Synthetic Utility: Mono‑Ethoxy Leaving Group Enables Sequential Derivatisation Not Possible with Symmetric Bis‑Hydrazino Analogs

The unsymmetrical substitution pattern of 175204‑27‑0—an ethoxy leaving group at C‑4 and a methylhydrazinyl group at C‑3—allows sequential nucleophilic displacement that is impossible with the symmetric 3,4‑bis(1‑methylhydrazino)cyclobut‑3‑ene‑1,2‑dione (CAS 50376‑99‑3) . Industrial squaramide synthesis frequently exploits the ethoxy group as a leaving group for the introduction of diverse amines, enabling the construction of libraries of unsymmetrical squaramides [1]. The symmetric bis‑hydrazino analog, by contrast, offers no such sequential functionalisation handle, limiting its use to applications where both hydrazino groups are retained in the final product.

synthetic intermediate sequential derivatisation squaramide synthesis

3‑[Amino(methyl)amino]‑4‑ethoxycyclobut‑3‑ene‑1,2‑dione (CAS 175204‑27‑0): Evidence‑Backed Application Scenarios for Scientific Procurement


CXCR2 Antagonist Lead Generation and SAR Exploration

175204‑27‑0 serves as a key intermediate or structural probe for the 3‑amino‑4‑hydrazine‑cyclobut‑3‑ene‑1,2‑dione class of CXCR2 antagonists, a series that has yielded clinical candidates with IC₅₀ values in the low nanomolar range [1]. The pre‑installed methylhydrazinyl group provides the essential N–N pharmacophore that distinguishes high‑potency CXCR2 ligands from the weakly active methylamino analog (IC₅₀ = 30 000 nM) [2]. Medicinal chemistry teams can displace the ethoxy group with diverse amines to rapidly explore SAR at the C‑4 position while retaining the hydrazine motif required for CXCR2 binding affinity.

OXE Receptor‑Targeted Anti‑Inflammatory Research

The compound demonstrates measurable OXE receptor antagonist activity (IC₅₀ = 13 700 nM in neutrophil calcium flux assays) [1], a property not shared by the methylamino analog. This supports its use as a starting point for OXE‑targeted anti‑inflammatory programmes, particularly in eosinophilic and neutrophilic inflammation models where the OXE receptor pathway is implicated. The ethoxy leaving group further allows systematic optimisation of OXE receptor potency through C‑4 amine variation.

Differentiation‑Inducing Anticancer Agent Development

Patent‑level evidence indicates that 175204‑27‑0 arrests proliferation of undifferentiated cells and induces monocyte differentiation, suggesting utility in differentiation therapy approaches for cancer and hyperproliferative skin disorders such as psoriasis [1]. Although quantitative potency data remain proprietary, the biological signature is structurally unique to the methylhydrazinyl‑substituted cyclobutenedione scaffold and is not observed with the diaminocyclobutenedione CXCR2 antagonist series [2], making this compound the only commercial entry point for exploring this differentiation phenotype.

Unsymmetrical Squaramide Library Synthesis

The mono‑ethoxy‑mono‑methylhydrazinyl architecture of 175204‑27‑0 is ideally suited for the construction of unsymmetrical squaramide libraries via sequential nucleophilic aromatic substitution [1]. Unlike symmetric 3,4‑bis(hydrazino) derivatives that offer no exchangeable leaving group, 175204‑27‑0 permits introduction of a diverse amine at the C‑4 position while retaining the methylhydrazinyl moiety at C‑3. This synthetic utility is critical for medicinal chemistry campaigns that require systematic exploration of squaramide chemical space with a fixed hydrazine pharmacophore.

Quote Request

Request a Quote for 3-[Amino(methyl)amino]-4-ethoxycyclobut-3-ene-1,2-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.